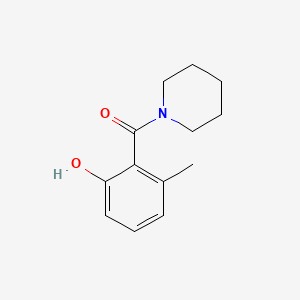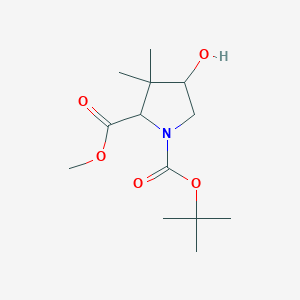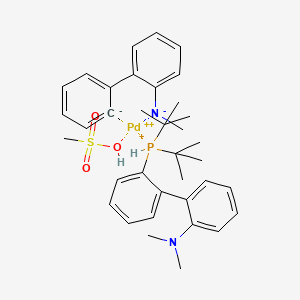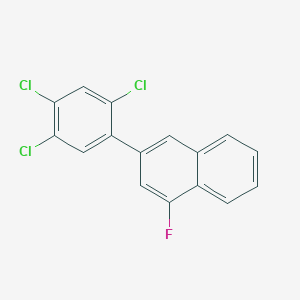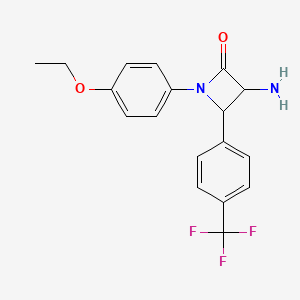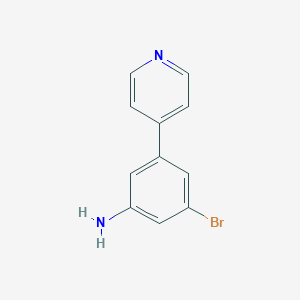
3-Bromo-5-(pyridin-4-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-(pyridin-4-yl)aniline is an organic compound that belongs to the class of aromatic amines It consists of a bromine atom attached to the third position of a benzene ring, which is further substituted with a pyridin-4-yl group at the fifth position and an amino group at the first position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(pyridin-4-yl)aniline can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. In this case, 3-bromoaniline can be coupled with 4-pyridinylboronic acid under mild conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Suzuki-Miyaura coupling reaction. The reaction is carried out in the presence of a palladium catalyst, a base, and an appropriate solvent. The reaction conditions are optimized to achieve high yield and purity of the product .
化学反応の分析
Types of Reactions
3-Bromo-5-(pyridin-4-yl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can undergo reduction to form corresponding amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or nitric acid are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted anilines and pyridines.
Oxidation Reactions: Products include nitroanilines and nitrosoanilines.
Reduction Reactions: Products include reduced amines and other derivatives.
科学的研究の応用
3-Bromo-5-(pyridin-4-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Research: It serves as a probe in studying biological pathways and interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Bromo-5-(pyridin-4-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
3-Bromoaniline: Similar structure but lacks the pyridin-4-yl group.
5-(Pyridin-4-yl)aniline: Similar structure but lacks the bromine atom.
4-Bromo-2-(pyridin-4-yl)aniline: Similar structure with different substitution pattern.
Uniqueness
3-Bromo-5-(pyridin-4-yl)aniline is unique due to the presence of both bromine and pyridin-4-yl groups, which confer distinct chemical and biological properties.
特性
分子式 |
C11H9BrN2 |
|---|---|
分子量 |
249.11 g/mol |
IUPAC名 |
3-bromo-5-pyridin-4-ylaniline |
InChI |
InChI=1S/C11H9BrN2/c12-10-5-9(6-11(13)7-10)8-1-3-14-4-2-8/h1-7H,13H2 |
InChIキー |
XOILEXYEBSBUEY-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C2=CC(=CC(=C2)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


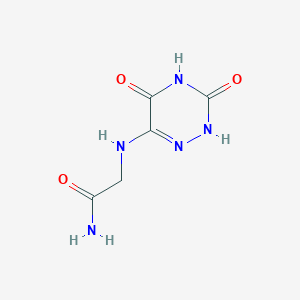
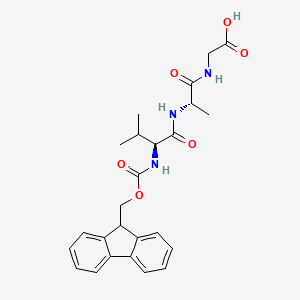
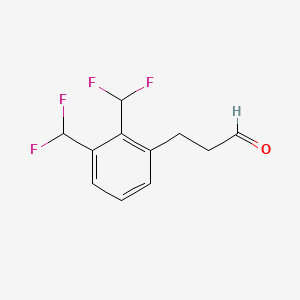
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylhydrazono]pentanedioic acid](/img/structure/B14770454.png)
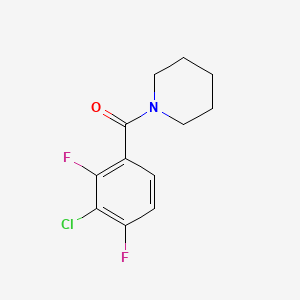
![1,5-Dimethyl 2-[(4-ethynylphenyl)formamido]pentanedioate](/img/structure/B14770464.png)

